((Tert-butoxycarbonyl)amino)-d-alanine
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Overview
Description
((Tert-butoxycarbonyl)amino)-d-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc group is a protective group that prevents unwanted reactions at the amino site during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((tert-butoxycarbonyl)amino)-d-alanine typically involves the protection of the amino group of d-alanine with a tert-butoxycarbonyl group. This can be achieved by reacting d-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the preparation of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
((Tert-butoxycarbonyl)amino)-d-alanine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Deprotection: d-alanine and tert-butyl carbamate.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
((Tert-butoxycarbonyl)amino)-d-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The primary function of ((tert-butoxycarbonyl)amino)-d-alanine is to protect the amino group during chemical synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, resulting in the formation of a carbocation that is stabilized by elimination .
Comparison with Similar Compounds
Similar Compounds
((Tert-butoxycarbonyl)amino)-l-alanine: The l-isomer of the compound, used similarly in peptide synthesis.
((Tert-butoxycarbonyl)amino)-glycine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
((Tert-butoxycarbonyl)amino)-d-alanine is unique due to its specific stereochemistry (d-alanine) and its application in the synthesis of peptides that require the d-isomer. This stereochemistry can impart different biological activities and properties to the resulting peptides compared to their l-isomer counterparts .
Properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-5(6(11)12)9-10-7(13)14-8(2,3)4/h5,9H,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGCEJHQKDBSH-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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